molecular formula C6H7N3O2 B1267478 4-Amino-2-methylpyrimidine-5-carboxylic acid CAS No. 769-52-8

4-Amino-2-methylpyrimidine-5-carboxylic acid

Cat. No. B1267478
CAS RN: 769-52-8
M. Wt: 153.14 g/mol
InChI Key: BAHPFHNUYPSRBK-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H7N3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-methylpyrimidine-5-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-amino and 2-methyl groups are attached to this ring, and the 5-carboxylic acid group is also attached to the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2-methylpyrimidine-5-carboxylic acid are not available, it’s known that pyrimidine derivatives can participate in various chemical reactions. For instance, 2-Amino-4-methylpyrimidine is involved in a study about carbonylation as a key reaction in anaerobic acetone activation by Desulfococcus biacutus .


Physical And Chemical Properties Analysis

4-Amino-2-methylpyrimidine-5-carboxylic acid has a molecular weight of 153.14 g/mol . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

    Pharmaceutical Research

    • Application : 4-Amino-2-methylpyrimidine-5-carboxylic acid and its derivatives are used in pharmaceutical research . They are used as building blocks in the synthesis of various pharmaceutical compounds .
    • Method of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being synthesized .
    • Results : The outcomes of these syntheses are new pharmaceutical compounds, which can then be tested for various therapeutic effects .

    Anti-Inflammatory Research

    • Application : Pyrimidines, a class of compounds to which 4-Amino-2-methylpyrimidine-5-carboxylic acid belongs, have been studied for their anti-inflammatory activities .
    • Method of Application : These compounds are typically tested in vitro or in vivo for their ability to inhibit the expression and activities of certain vital inflammatory mediators .
    • Results : Many pyrimidines have been found to exhibit potent anti-inflammatory effects .

    Cancer Research

    • Application : 2-Methylpyrimidine-5-carboxylic acid, a related compound, has been used in the synthesis of new 2,3,6-substituted quinazolin-4(3h)-one derivatives, which have been studied for their anticancer activity .
    • Method of Application : The specific methods of application can vary widely depending on the specific anticancer compound being synthesized .
    • Results : The outcomes of these syntheses are new anticancer compounds, which can then be tested for their therapeutic effects .

    SCDs Modulators Research

    • Application : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
    • Method of Application : The specific methods of application can vary widely depending on the specific SCDs modulator being synthesized .
    • Results : The outcomes of these syntheses are new SCDs modulators, which can then be tested for their therapeutic effects .

    Synthesis of Fused Pyrimidines

    • Field : Organic Chemistry
    • Application : 4-Amino-2-methylpyrimidine-5-carboxylic acid and its derivatives can be used as precursors to fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
    • Method of Application : The specific methods of application can vary widely depending on the specific fused pyrimidine being synthesized .
    • Results : The outcomes of these syntheses are new fused pyrimidines, which can then be tested for various properties .

    Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Industry
    • Application : 2-Methylpyrimidine-5-carboxylic Acid, a related compound, is used in food, drug, pesticide or biocidal product use .
    • Method of Application : The specific methods of application can vary widely depending on the specific product being developed .
    • Results : The outcomes of these applications are new food, drug, pesticide or biocidal products .

    Synthesis of o-Aminopyrimidine Aldehydes and Ketones

    • Field : Organic Chemistry
    • Application : o-Aminopyrimidine aldehydes and ketones are synthesized from 4-amino-2-methylpyrimidine-5-carboxylic acid and its derivatives. These compounds are used as precursors to fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
    • Method of Application : The specific methods of application can vary widely depending on the specific fused pyrimidine being synthesized .
    • Results : The outcomes of these syntheses are new fused pyrimidines, which can then be tested for various properties .

    Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Industry
    • Application : 2-Methylpyrimidine-5-carboxylic Acid, a related compound, is used in food, drug, pesticide or biocidal product use .
    • Method of Application : The specific methods of application can vary widely depending on the specific product being developed .
    • Results : The outcomes of these applications are new food, drug, pesticide or biocidal products .

Safety And Hazards

4-Amino-2-methylpyrimidine-5-carboxylic acid is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Therefore, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

As for future directions, while specific information for 4-Amino-2-methylpyrimidine-5-carboxylic acid is not available, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . Further studies could explore new synthesis methods, investigate their mechanisms of action in more detail, and develop new pyrimidine-based drugs.

properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHPFHNUYPSRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323159
Record name 4-amino-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylpyrimidine-5-carboxylic acid

CAS RN

769-52-8
Record name 4-Amino-2-methyl-5-pyrimidinecarboxylic acid
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Record name 769-52-8
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Record name 4-amino-2-methylpyrimidine-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WN Wu, AQ Tai, Q Chen… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… 4-Amino-2-methylpyrimidine-5-carboxylic acid (4) was obtained from the hydrolysis of 4-amino-2-methylpyrimidin-5-carbonitrile (3), and 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-…
Number of citations: 23 onlinelibrary.wiley.com

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